1-[2-(3,4,5-Trimethoxyphenyl)butanoyl]piperidine-2-carboxylic acid
CAS No.:
Cat. No.: VC16686839
Molecular Formula: C19H27NO6
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H27NO6 |
|---|---|
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | 1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C19H27NO6/c1-5-13(18(21)20-9-7-6-8-14(20)19(22)23)12-10-15(24-2)17(26-4)16(11-12)25-3/h10-11,13-14H,5-9H2,1-4H3,(H,22,23) |
| Standard InChI Key | QSLGUZZUFDIKSY-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)O |
Introduction
1-[2-(3,4,5-Trimethoxyphenyl)butanoyl]piperidine-2-carboxylic acid is a compound that plays a crucial role in the synthesis of certain biological reagents, particularly in the context of protein dimerization. This compound is a key intermediate in the synthesis of AP20187, a synthetic ligand used to induce homodimerization of fusion proteins containing the DmrB domain .
Synthesis
The synthesis of 1-[2-(3,4,5-Trimethoxyphenyl)butanoyl]piperidine-2-carboxylic acid involves several steps, starting from racemic 2-(3,4,5-trimethoxyphenyl)butyric acid. The process includes condensation reactions with piperidine derivatives, followed by resolution to obtain the desired enantiomer .
Synthesis Steps:
-
Condensation Reaction: Racemic 2-(3,4,5-trimethoxyphenyl)butyric acid is condensed with S-piperidine-2-methyl formiate in the presence of chloro-1-methylpyridinium iodide.
-
Resolution: The resulting diastereomers are resolved using R-α-phenylethylamine to obtain the (S)-enantiomer.
Role in Biological Systems
This compound is a key component in the synthesis of AP20187, which is used to induce protein dimerization. Protein dimerization is a crucial process in biological systems, often used to regulate protein activity or localization. AP20187 acts as a ligand that binds to specific domains on fusion proteins, causing them to dimerize and potentially activate or inhibit cellular pathways .
Research Findings
Research on 1-[2-(3,4,5-Trimethoxyphenyl)butanoyl]piperidine-2-carboxylic acid is closely tied to its role in the synthesis of AP20187 and its applications in protein dimerization studies. The compound's ability to facilitate precise control over protein interactions makes it valuable in both basic research and potential therapeutic applications.
Data Table
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C19H27NO6 | |
| Molecular Weight | 365.4 g/mol | |
| CAS Number | 195202-09-6 | |
| Synthesis Method | Condensation and Resolution |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume